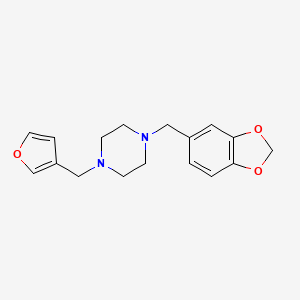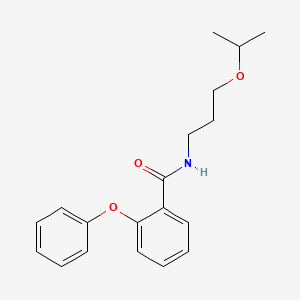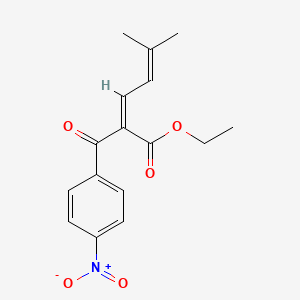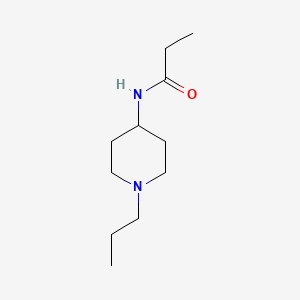
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-furylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-furylmethyl)piperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential pharmacological properties. This compound is also known as safinamide and has been studied for its neuroprotective and antiparkinsonian effects.
Wirkmechanismus
The exact mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-furylmethyl)piperazine is not fully understood. However, it is believed to work by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, safinamide can increase dopamine levels in the brain, which can improve motor function in individuals with Parkinson's disease.
Biochemical and Physiological Effects:
Studies have shown that 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-furylmethyl)piperazine has several biochemical and physiological effects. This compound has been shown to increase dopamine levels in the brain, which can improve motor function in individuals with Parkinson's disease. In addition, safinamide has been shown to have neuroprotective effects, which can help prevent the degeneration of dopaminergic neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-furylmethyl)piperazine in lab experiments is its potential neuroprotective and antiparkinsonian effects. This compound can be used to study the mechanisms underlying Parkinson's disease and to develop new treatments for this condition. However, one limitation of using safinamide in lab experiments is the potential for side effects, particularly at high doses.
Zukünftige Richtungen
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-furylmethyl)piperazine. One area of research is the development of new treatments for Parkinson's disease. Safinamide has shown promise as a neuroprotective and antiparkinsonian agent, and further research is needed to determine its potential clinical applications. Additionally, safinamide has been studied for its potential use in the treatment of depression and anxiety, and further research is needed to determine its efficacy in these conditions. Finally, future research could focus on the development of new compounds that are structurally similar to safinamide and have similar pharmacological properties.
Synthesemethoden
The synthesis method for 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-furylmethyl)piperazine involves the reaction of 1,3-benzodioxole-5-carboxaldehyde and 3-furylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then further purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-furylmethyl)piperazine has been studied for its potential pharmacological properties, particularly in the treatment of Parkinson's disease. Studies have shown that this compound has neuroprotective effects and can improve motor function in animal models of Parkinson's disease. In addition, safinamide has been studied for its potential use in the treatment of depression and anxiety.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(furan-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-16-17(22-13-21-16)9-14(1)10-18-4-6-19(7-5-18)11-15-3-8-20-12-15/h1-3,8-9,12H,4-7,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOPNSWQNWYXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-(furan-3-ylmethyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopentyl-3-isopropyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-5-isoxazolecarboxamide](/img/structure/B4896564.png)
![dipotassium 4-[(2-carboxylatophenyl)amino]-2-isopropyl-3,3-dimethyl-1,2,3,4-tetrahydro-8-quinolinecarboxylate](/img/structure/B4896577.png)
![2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4896583.png)

![N-{[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)amino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B4896600.png)
![1-cyclohexyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4896614.png)


![1-(2-methoxyethyl)-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4896647.png)
![4-(2-chlorobenzyl)-4-(hydroxymethyl)-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B4896655.png)
![1-[(2-propyl-5-pyrimidinyl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4896661.png)
